

Noralfentanil potency comparison fentanyl analogs

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Compound Focus: Noralfentanil

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Established Potency of Key Fentanyl Analogs

The table below summarizes the relative potency of several fentanyl analogs for which data is available, using morphine as a benchmark. Note that "**noralfentanil**" is not listed among these characterized compounds [1] [2] [3].

Compound Name	Relative Potency (Compared to Morphine)	Key Characteristics
Fentanyl	50 - 100 times [1] [2] [3]	Synthetic μ -opioid receptor agonist; wide margin of safety; fast onset, short duration of action [1].
Carfentanil	~10,000 times [3]	One of the most potent opioids known; used as a general anesthetic for large animals [3].
Sufentanil	Highly potent	Clinically used congener of fentanyl [1].
Remifentanil	Highly potent	Clinically used congener of fentanyl [1].
Alfentanil	Highly potent	Clinically used congener of fentanyl [1].

Compound Name	Relative Potency (Compared to Morphine)	Key Characteristics
Acetylfentanyl	Less potent than fentanyl	An emerging novel synthetic opioid with reported abuse [2].

Experimental Protocols for Potency Assessment

The following are standard methodologies used in research to determine the pharmacological profile and potency of fentanyl analogs.

Receptor Binding Assays

This method quantifies a compound's affinity for the μ -opioid receptor (MOR).

- **Objective:** To determine the binding constant (K_i) and receptor selectivity of a compound for μ -, δ -, and κ -opioid receptors [2].
- **Procedure:**
 - **Membrane Preparation:** Use cell membranes expressing cloned human opioid receptors.
 - **Incubation:** Incubate the test compound (e.g., a fentanyl analog) with the receptor preparation and a known radio-labeled competitive ligand (e.g., [3 H]-diprenorphine).
 - **Separation and Measurement:** Filter the mixture to separate bound from free ligand. Measure the radioactivity of the bound ligand using a scintillation counter.
 - **Data Analysis:** The concentration of the test compound that displaces 50% of the radio-labeled ligand (IC_{50}) is determined. This value is used to calculate the inhibition constant (K_i), which represents binding affinity [2].

In Vitro Functional Assays (e.g., Guinea Pig Ileum / Mouse Vas Deferens)

These assays measure the functional potency of a compound by observing its physiological effect on isolated tissue.

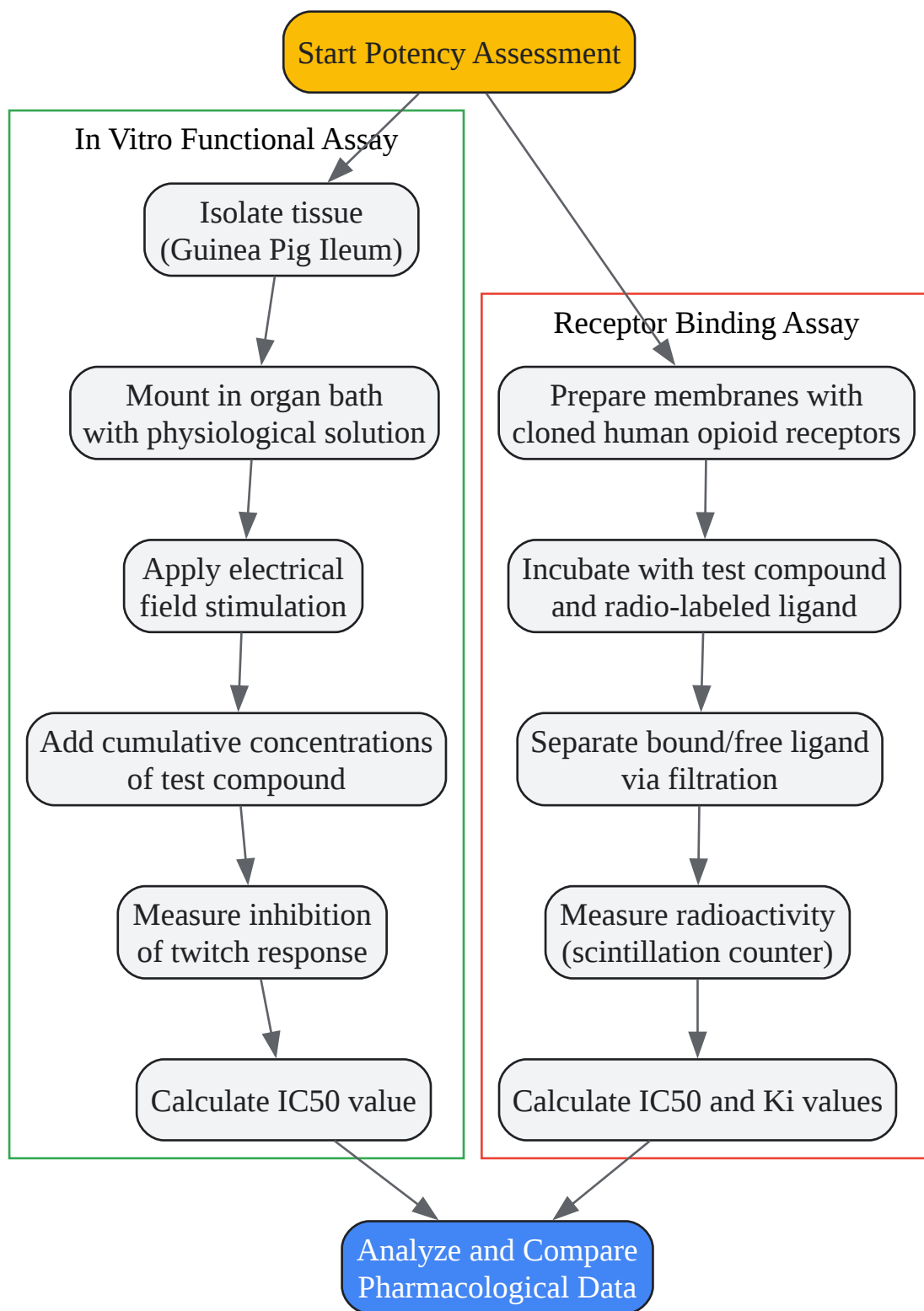
- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of a compound in electrically stimulated tissue, which contracts in response to the stimulation. Opioid agonists inhibit this

contraction [1].

- **Procedure:**

- **Tissue Preparation:** Isolate a segment of guinea pig ileum (GPI) or mouse vas deferens (MVD) and mount it in an organ bath containing oxygenated physiological solution.
- **Electrical Stimulation:** Apply electrical field stimulation to induce muscle twitches.
- **Concentration-Response:** Cumulative concentrations of the test compound are added to the bath.
- **Measurement:** The degree of inhibition of the twitch response is measured for each concentration. The IC50 value is calculated from the concentration-response curve [1].

The experimental workflow for these key assays can be visualized as follows:



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How to Proceed with Noralfentanil Research

- **Verify the Compound Name:** "Noralfentanil" is not identified in current scientific literature. The primary metabolite of fentanyl is **norfentanyl** [4] [1], and a known pharmaceutical is **alfentanil** [1]. Please confirm the exact compound you are researching.
- **Consult Specialized Databases:** For data on novel or obscure analogs, search specialized forensic and chemical databases such as **UNODC Early Warning Advisory**, **EMCDDA**, **DEA resources**, and **patent literature**.
- **Leverage Analytical Techniques:** If you have a sample, techniques like **LC-HRMS** (Liquid Chromatography-High-Resolution Mass Spectrometry) can help identify the compound and its metabolites [5] [2].

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